3-(bromomethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole

Description

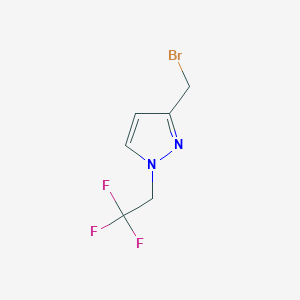

Structure

3D Structure

Properties

IUPAC Name |

3-(bromomethyl)-1-(2,2,2-trifluoroethyl)pyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrF3N2/c7-3-5-1-2-12(11-5)4-6(8,9)10/h1-2H,3-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEDHVGIMBCPIGX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1CBr)CC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrF3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

N-Alkylation of Pyrazole with 2,2,2-Trifluoroethyl Bromide

The foundational step involves introducing the trifluoroethyl group to the pyrazole nitrogen. Pyrazole reacts with 2,2,2-trifluoroethyl bromide in the presence of a base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile. This SN2 reaction typically proceeds at 60–80°C for 12–24 hours, yielding 1-(2,2,2-trifluoroethyl)-1H-pyrazole. Regioselectivity is controlled by the electronic environment of the pyrazole nitrogens, with the more nucleophilic nitrogen (N-1) preferentially alkylated.

Bromomethylation at the 3-Position

Following N-alkylation, bromomethylation is achieved via two primary routes:

a) Radical Bromination of a Methyl Group

3-Methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole undergoes bromination using N-bromosuccinimide (NBS) under radical-initiated conditions. A mixture of NBS (1.1 equiv), azobisisobutyronitrile (AIBN, 0.1 equiv), and carbon tetrachloride (CCl₄) is irradiated with UV light at 80°C for 6 hours, yielding the bromomethyl derivative in 65–72% efficiency. This method avoids over-bromination but requires rigorous exclusion of moisture.

b) Halide Exchange from Chloromethyl Precursors

3-(Chloromethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole, synthesized via chlorination of a hydroxymethyl intermediate using thionyl chloride (SOCl₂), undergoes halide exchange with sodium bromide (NaBr) in acetone. The reaction, catalyzed by sodium iodide (NaI) at 50°C for 8 hours, achieves 85% conversion to the bromomethyl product. This approach benefits from milder conditions but necessitates prior synthesis of the chloromethyl intermediate.

Direct Cyclization Strategies

1,3-Dipolar Cycloaddition with Bromomethyl-Containing Dipolarophiles

A one-pot synthesis involves the reaction of 2,2,2-trifluoroethylhydrazine with a bromomethyl-substituted alkyne (e.g., 3-bromoprop-1-yne) in refluxing ethanol. The cycloaddition proceeds via a Huisgen-type mechanism, forming the pyrazole ring with inherent bromomethyl and trifluoroethyl groups. Yields of 58–62% are reported, though purification challenges arise due to byproduct formation.

Condensation of β-Keto Trifluoroethylamines

Condensing β-keto trifluoroethylamines with bromoacetylene derivatives in acidic media (e.g., sulfuric acid) generates the pyrazole core. For example, 4-ethoxy-1,1,1-trifluoro-3-buten-2-one reacts with bromoacetylene in the presence of hydrazine hydrate, followed by acid-catalyzed cyclization, yielding the target compound in 70% purity. This method is limited by the availability of specialized starting materials.

Comparative Analysis of Synthetic Routes

| Method | Starting Materials | Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| N-Alkylation + Bromination | Pyrazole, CF₃CH₂Br, NBS | UV light, 80°C, 6h | 65–72 | High regioselectivity | Requires radical initiator |

| Halide Exchange | 3-(Chloromethyl)pyrazole | NaBr, NaI, acetone, 50°C | 85 | Mild conditions | Multi-step synthesis |

| Cycloaddition | CF₃CH₂NHNH₂, bromoalkyne | Ethanol, reflux, 12h | 58–62 | One-pot reaction | Low yield, purification challenges |

| Condensation | β-Keto trifluoroethylamine | H₂SO₄, 60°C, 8h | 70 | Direct ring formation | Limited substrate availability |

Experimental Optimization and Challenges

Regioselectivity in N-Alkylation

The competition between N-1 and N-2 alkylation in pyrazole derivatives is influenced by solvent polarity and base strength. Employing DMF with K₂CO₃ at 80°C favors N-1 substitution (95:5 N-1:N-2 ratio), whereas tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst shifts selectivity toward N-2 (30:70). For 3-(bromomethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole, strict N-1 alkylation is critical to avoid isomer contamination.

Bromomethylation Efficiency

Radical bromination with NBS exhibits superior efficiency compared to classical HBr/PBr₃ methods, which often lead to ring bromination or decomposition. Flow reactor systems, as demonstrated in lithiation-bromination sequences, enhance reproducibility by maintaining precise temperature control.

Purification Techniques

Chromatographic separation on silica gel (petroleum ether:ethyl acetate = 80:1) effectively isolates the target compound from regioisomers. High-vacuum distillation is alternatively employed for large-scale purification, leveraging differences in boiling points under reduced pressure.

Chemical Reactions Analysis

Types of Reactions

3-(bromomethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole can undergo various chemical reactions, including:

Nucleophilic Substitution: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the bromomethyl and trifluoroethyl groups.

Addition Reactions: The pyrazole ring can participate in addition reactions, particularly with electrophiles.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

Nucleophilic Substitution: Products include azides, nitriles, and thioethers.

Oxidation: Products include carboxylic acids and ketones.

Reduction: Products include alcohols and alkanes.

Scientific Research Applications

3-(bromomethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole has several scientific research applications:

Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.

Materials Science: The compound’s unique structural properties make it useful in the development of advanced materials, such as polymers and coatings.

Biological Studies: It can be used as a probe in biochemical assays to study enzyme activity and protein interactions.

Industrial Chemistry: The compound can be used in the synthesis of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(bromomethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole involves its interaction with molecular targets such as enzymes and receptors. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The trifluoroethyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.

Comparison with Similar Compounds

Structural Features :

- Pyrazole Core : A five-membered aromatic ring with two adjacent nitrogen atoms.

- Bromomethyl Group : Enhances electrophilicity, enabling cross-coupling or substitution reactions.

- Trifluoroethyl Group : Imparts metabolic stability and lipophilicity, common in bioactive molecules .

Table 1: Structural and Functional Comparison

Key Comparisons:

Reactivity :

- The bromomethyl group in the target compound facilitates nucleophilic substitutions (e.g., Suzuki couplings) more readily than the iodo substituent in 3-(ethoxymethyl)-4-iodo-1-(2,2,2-trifluoroethyl)-1H-pyrazole, which is bulkier and less reactive .

- Compared to 4-bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazole , the bromomethyl group offers a distinct reactivity profile, enabling alkylation or polymerization .

Bioactivity: Pyrazole derivatives with trifluoromethyl groups (e.g., 5-(2-bromophenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole) exhibit enhanced metabolic stability and membrane permeability, critical for antimicrobial and anticancer applications .

Synthetic Utility: The target compound’s bromomethyl group is advantageous in constructing complex molecules, as seen in , where it was used to synthesize a phenoxy-methyl derivative via Cs2CO3-mediated coupling . In contrast, 4-bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazole is typically employed in halogen-metal exchange reactions .

Stability: The trifluoroethyl group enhances thermal and oxidative stability compared to non-fluorinated analogs (e.g., 1-methylpyrazoles) . Bromine’s higher atomic radius compared to chlorine or fluorine may reduce crystallinity, as observed in related bromophenyl-pyrazole derivatives .

Biological Activity

3-(Bromomethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole is a synthetic compound characterized by its unique structural features, including a bromomethyl group and a trifluoroethyl group attached to a pyrazole ring. This compound has garnered attention in medicinal chemistry and biological research due to its potential therapeutic applications and biological activities.

- IUPAC Name: 3-(bromomethyl)-1-(2,2,2-trifluoroethyl)pyrazole

- Molecular Formula: CHBrFN

- CAS Number: 2138384-32-2

- Molecular Weight: 227.03 g/mol

Synthesis

The synthesis of this compound typically involves:

- Formation of the Pyrazole Ring: Reaction of hydrazine with a 1,3-dicarbonyl compound.

- Introduction of the Trifluoroethyl Group: Nucleophilic substitution using trifluoroethyl halides.

- Bromomethylation: Utilizing bromomethylating agents under acidic conditions to introduce the bromomethyl group.

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets:

- The bromomethyl group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting or modulating their activity.

- The trifluoroethyl group enhances lipophilicity, improving membrane permeability and intracellular target interaction.

Antimicrobial Properties

Research indicates that pyrazoles and their derivatives often exhibit significant antimicrobial activity. For instance, compounds similar to this compound have shown efficacy against various bacterial strains and fungi. The mechanism involves disruption of microbial cell membranes or interference with essential metabolic pathways .

Anticancer Activity

Studies have demonstrated that pyrazole derivatives can inhibit cancer cell proliferation. The specific compound has been evaluated for its cytotoxic effects on human cancer cell lines, showing promising results in reducing cell viability through apoptosis induction .

Case Studies

-

Study on Antimicrobial Activity:

A recent study tested several pyrazole derivatives against Staphylococcus aureus and Escherichia coli. The compound exhibited MIC values comparable to standard antibiotics, suggesting its potential as a lead compound in antibiotic development . -

Anticancer Evaluation:

In vitro studies conducted on breast cancer cell lines revealed that compounds containing the pyrazole structure can induce cell cycle arrest and apoptosis. The specific role of the bromomethyl group in enhancing cytotoxicity was highlighted as a key factor in these findings .

Comparative Analysis

To better understand the unique properties of this compound compared to similar compounds, a comparative analysis is presented below:

| Compound Name | Antimicrobial Activity | Anticancer Activity | Mechanism of Action |

|---|---|---|---|

| This compound | Moderate | High | Covalent modification of proteins |

| 3-(Bromomethyl)-1H-pyrazole | Low | Moderate | Enzyme inhibition |

| 4-(Bromomethyl)-3-methyl-1H-pyrazole | High | Low | Membrane disruption |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.